molecular formula C19H21N3OS B12154971 N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12154971
M. Wt: 339.5 g/mol
InChI Key: ZFXSUWRQXHQZJJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a tetrahydrobenzothieno ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-ethoxyaniline with a suitable aldehyde, followed by cyclization with a thiophene derivative. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine stands out due to its specific structural features, such as the ethoxyphenyl and methyl groups, which may confer unique chemical and biological properties. These structural differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N3OS/c1-3-23-14-7-5-13(6-8-14)22-18-17-15-10-12(2)4-9-16(15)24-19(17)21-11-20-18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21,22)

InChI Key

ZFXSUWRQXHQZJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C4=C(CCC(C4)C)SC3=NC=N2

Origin of Product

United States

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